Orientanol A's Unique C-10 Substitution Differentiates it from Prenylated Pterocarpans in Antibacterial Potency
A direct head-to-head comparison within a 16-compound isoflavonoid panel revealed that Orientanol B (a prenylated analog) is a potent anti-MRSA agent, while Orientanol A was not among the most active compounds [1]. This demonstrates that the 2,3-dihydroxy-3-methylbutyl side chain of Orientanol A, as opposed to the prenyl group of Orientanol B, results in significantly lower antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA).
| Evidence Dimension | In vitro antibacterial activity against MRSA |
|---|---|
| Target Compound Data | Orientanol A: Not among the most active compounds (activity below threshold for detailed reporting) |
| Comparator Or Baseline | Orientanol B (9-hydroxy-3-methoxy-2-γ,γ-dimethylallylpterocarpan): MIC = 3.13-6.25 µg/mL |
| Quantified Difference | Qualitatively, Orientanol A activity is significantly lower than the comparator's potent MIC range. |
| Conditions | Agar dilution method, MRSA strains |
Why This Matters
This data is crucial for researchers seeking a non-prenylated, less antibacterially potent pterocarpan scaffold for SAR studies, or for those investigating the role of the C-10 substitution in modulating antimicrobial activity.
- [1] Tanaka, H., Sato, M., Fujiwara, S., Hirata, M., Etoh, H., & Takeuchi, H. (2002). Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus. Letters in Applied Microbiology, 35(6), 494-498. View Source
